molecular formula C9H12FNO5S B12653171 3-Fluoro-L-(22H)alanine benzenesulphonate CAS No. 59189-07-0

3-Fluoro-L-(22H)alanine benzenesulphonate

Cat. No.: B12653171
CAS No.: 59189-07-0
M. Wt: 266.27 g/mol
InChI Key: XOXBTKOKBQADJP-DWXPJDSVSA-N
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Description

3-Fluoro-L-[22h]alanine benzenesulfonate is a chemical compound with the molecular formula C9H12FNO3S. It is a derivative of alanine, an amino acid, and contains a fluorine atom at the third position. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-L-[22h]alanine benzenesulfonate typically involves the fluorination of L-alanine followed by sulfonation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The sulfonation step involves the reaction of the fluorinated alanine with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of 3-Fluoro-L-[22h]alanine benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-L-[22h]alanine benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

3-Fluoro-L-[22h]alanine benzenesulfonate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent or in the development of diagnostic tools.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-L-[22h]alanine benzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The benzenesulfonate group increases the compound’s solubility and stability. These properties make it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-L-tyrosine: Another fluorinated amino acid with similar applications in research.

    3-Fluoro-L-phenylalanine: Used in the study of protein synthesis and enzyme activity.

    3-Fluoro-L-serine: Investigated for its potential therapeutic properties.

Uniqueness

3-Fluoro-L-[22h]alanine benzenesulfonate is unique due to its combination of a fluorinated amino acid and a benzenesulfonate group. This combination provides distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

59189-07-0

Molecular Formula

C9H12FNO5S

Molecular Weight

266.27 g/mol

IUPAC Name

(2S)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid

InChI

InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.1/s1/i;2D

InChI Key

XOXBTKOKBQADJP-DWXPJDSVSA-N

Isomeric SMILES

[2H][C@@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F

Origin of Product

United States

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